molecular formula C8H6Cl2O5S B1611483 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid CAS No. 57479-73-9

4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid

Cat. No. B1611483
CAS RN: 57479-73-9
M. Wt: 285.1 g/mol
InChI Key: KGGQSUTYQMJRNQ-UHFFFAOYSA-N
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Description

4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid (4-Cl-5-ClS-2-MOBA) is a novel molecule that has recently been studied for its potential applications in various scientific research areas. It is a chlorosulfonyl derivative of 2-methoxybenzoic acid, a compound that has been used in the synthesis of a variety of organic compounds. 4-Cl-5-ClS-2-MOBA has been found to possess a range of interesting properties, including a low melting point, low volatility, high solubility in most organic solvents, and the ability to form stable complexes with metal ions. These properties have made the compound attractive for use in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Kumar et al. (2013) explored the synthesis of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety, derived from 5-chloro-2-methoxybenzoate. These compounds exhibited notable antibacterial and antifungal activities, indicating potential applications in antimicrobial drug development (Kumar et al., 2013).

Solubility and Chemical Analysis

Research by Hart et al. (2015) focused on the solubility of various compounds, including 4-chloro-2-methoxybenzoic acid, in 2-methoxyethanol. This study contributes to understanding the solubility characteristics of these compounds, essential for their application in various chemical processes (Hart et al., 2015).

Spectroscopic Analysis

Poiyamozhi et al. (2012) conducted a detailed spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid, including FTIR, FT-Raman, UV, and NMR studies. Their research provides insights into the structural and electronic properties of this compound, relevant for its potential applications in material science and pharmaceuticals (Poiyamozhi et al., 2012).

Molluscicidal Agent Synthesis

A study by Duan et al. (2014) describes the synthesis of a compound derived from 5-chlorosalicylic acid incorporating a 4-methoxybenzoate moiety, demonstrating significant molluscicidal effects. This research suggests potential applications in pest control (Duan et al., 2014).

Metabolite Synthesis and Detection

Maurich et al. (1994) synthesized a metabolite of metoclopramide from 4-amino-5-chloro-2-methoxybenzoic acid, underlining the importance of this compound in pharmacokinetic studies and drug metabolism research (Maurich et al., 1994).

Complex Formation with Metal Ions

Research by Ferenc et al. (2006) explored the complex formation of 4-chloro-2-methoxybenzoic acid with various metal ions. These complexes have implications in materials science, particularly in the development of new materials with specific magnetic or catalytic properties (Ferenc et al., 2006).

properties

IUPAC Name

4-chloro-5-chlorosulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGQSUTYQMJRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441185
Record name 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid

CAS RN

57479-73-9
Record name 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hirokawa, H Harada, T Yoshikawa… - Chemical and …, 2002 - jstage.jst.go.jp
… Reaction of the resultant 4-chloro-5-chlorosulfonyl-2methoxybenzoic acid (68) with 28% aqueous ammonia gave the 5-sulfamoylbenzoic acid 69, which was condensed with 8a to …
Number of citations: 29 www.jstage.jst.go.jp

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